3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) typically involves the iodination of a precursor compound, such as 2,2,5,5-tetramethylpyrroline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position . Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically stored in amber vials at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) depend on the type of reaction and the reagents used. For example, substitution reactions with thiols can produce thioether derivatives .
Scientific Research Applications
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a spin label. The labeled molecules can then be studied using EPR spectroscopy to gain insights into their structure and dynamics .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylpyrroline: A precursor in the synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline).
3-Bromomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline): A similar compound where the iodine atom is replaced by a bromine atom.
Uniqueness
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is unique due to its specific reactivity with thiol groups, making it a valuable tool in spin labeling studies. Its stability and reactivity profile also distinguish it from other similar compounds .
Properties
CAS No. |
76893-33-9 |
---|---|
Molecular Formula |
C9H16INO |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |
InChI |
InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |
InChI Key |
DGWYHBRLTUNLLF-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)CI)C |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CI)C |
Synonyms |
2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_ |
Origin of Product |
United States |
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